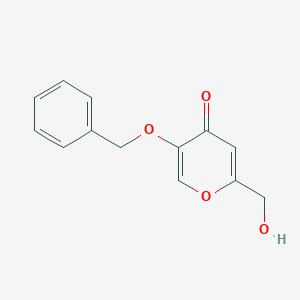

5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-5-phenylmethoxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-7-11-6-12(15)13(9-16-11)17-8-10-4-2-1-3-5-10/h1-6,9,14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEXYNBHYVEWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=COC(=CC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358528 | |

| Record name | 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15771-06-9 | |

| Record name | 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical structure, properties, synthesis, and potential applications of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one, a key intermediate in synthetic organic chemistry. As a derivative of the naturally occurring kojic acid, this compound serves as a versatile building block for the development of novel bioactive molecules.

Core Molecular Architecture

5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is a substituted γ-pyrone. Its structure is fundamentally derived from kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)[1][2][3][4]. The core of the molecule is a 4H-pyran-4-one ring, a six-membered heterocyclic system containing one oxygen atom and a ketone group.

The specific nomenclature, "5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one," precisely describes the arrangement of its functional groups:

-

4H-pyran-4-one : This defines the heterocyclic scaffold.

-

2-(hydroxymethyl) : A hydroxymethyl group (-CH₂OH) is attached to the carbon at position 2 of the pyranone ring.

-

5-(benzyloxy) : A benzyloxy group (-OCH₂-phenyl) is attached to the carbon at position 5. This group is essentially a benzyl ether of the hydroxyl group found in its parent compound, kojic acid.

The presence of the benzyl group significantly alters the polarity and reactivity of the parent kojic acid molecule, making it a crucial intermediate for further functionalization in non-aqueous conditions.

Structural Connectivity Diagram

Caption: Connectivity of atoms in 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one.

Chemical and Physical Properties

This compound is typically supplied as a light yellow or white powder.[1][2] Its key identifiers and physicochemical properties are summarized below for ease of reference in a research setting.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 15771-06-9 | [5][6][7] |

| Molecular Formula | C₁₃H₁₂O₄ | [5][7][8] |

| Molecular Weight | 232.23 g/mol | [2][5] |

| IUPAC Name | 2-(hydroxymethyl)-5-(phenylmethoxy)-4H-pyran-4-one | [7][8] |

| SMILES | C1=CC=C(C=C1)COC2=COC(=CC2=O)CO | [7][8] |

| InChI Key | ZGEXYNBHYVEWKT-UHFFFAOYSA-N | [7][8] |

| Melting Point | 128-130 °C / 132-134 °C | [9][10] |

| Purity | ≥98% | [2] |

| Solubility | Chloroform, Dichloromethane, DMSO | [2] |

| Storage | 2-8°C, protected from air and light | [2] |

Synthesis Protocol: Benzyl Protection of Kojic Acid

The most common and efficient synthesis of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one involves the selective benzylation of kojic acid's C5 hydroxyl group.[1][9] This reaction is a classic example of Williamson ether synthesis. The phenolic hydroxyl group at C5 is more acidic than the primary alcohol at C2, allowing for its selective deprotonation by a mild base, followed by nucleophilic attack on benzyl chloride.

Experimental Workflow

Objective: To synthesize 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one from kojic acid.

Materials:

-

Kojic acid (5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)

-

Sodium hydroxide (NaOH)

-

Benzyl chloride (C₆H₅CH₂Cl)

-

Methanol (CH₃OH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Step-by-Step Protocol:

-

Preparation of Kojate Salt: Dissolve kojic acid (1 equivalent) in a 10:1 mixture of methanol and water. Add a solution of sodium hydroxide (1.1 equivalents) in water. This deprotonates the C5 hydroxyl group to form the more nucleophilic sodium kojate salt.[1][9]

-

Benzyl Chloride Addition: Heat the reaction mixture to reflux. Add benzyl chloride (1.1-1.2 equivalents) dropwise over a period of 30 minutes.[1][9] The alkoxide attacks the electrophilic benzylic carbon, displacing the chloride ion.

-

Reaction Monitoring: Maintain the mixture at reflux for 4.5 to 18 hours.[1][9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, concentrate the mixture to remove the methanol. The residue can be poured into ice water to precipitate the crude product, which is collected by filtration.[9]

-

Purification: The crude solid is then extracted using dichloromethane. The organic layer is washed sequentially with a 5% sodium hydroxide solution and water, dried over anhydrous sodium sulfate, filtered, and concentrated.[1]

-

Final Recrystallization: The final product is obtained as a light yellow or white solid by recrystallizing the crude material from ethanol, yielding an analytically pure compound.[1][9]

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Applications in Drug Discovery and Organic Synthesis

5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is not typically an end-product but rather a strategic intermediate. Its value lies in the benzyl-protected hydroxyl group, which allows for selective chemical modifications at other positions of the molecule, particularly the less hindered hydroxymethyl group.

Key applications include:

-

Synthesis of Tyrosinase Inhibitors: It is explicitly used as a reagent in the synthesis of hydroxypyridinone-L-phenylalanine conjugates, which are investigated as potential tyrosinase inhibitors for applications in cosmetics and medicine.[1][2]

-

Intermediate for Bioactive Molecules: The compound serves as a key intermediate for preparing flavonoid analogs and other natural product derivatives.[10] Its structure is a valuable scaffold for developing novel antioxidants and antimicrobial agents.[10]

-

Material Science: It has been utilized in the construction of heterocyclic frameworks for functional dyes and sensors.[10]

The parent compound, kojic acid, has a wide range of biological activities, including anti-proliferative, antimicrobial, anti-inflammatory, and anti-cancer properties.[11] Derivatives like 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one are synthesized to enhance or modify these activities, improve bioavailability, or target specific biological pathways.

References

-

Synthesis of Preparation 1 5-benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one. PrepChem.com. [Link]

-

5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one. molecularinfo.com. [Link]

-

5-(benzyloxy)-2-(hydroxymethyl)-4h-pyran-4-one. PubChemLite. [Link]

-

5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one. MySkinRecipes. [Link]

-

5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one. Coompo Research Chemicals. [Link]

-

4H-Pyran-4-one, 5-hydroxy-2-(hydroxymethyl)- - Substance Details. US EPA. [Link]

-

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one--oxovanadium (2/1). PubChem. [Link]

-

Structural formula of the two naturally occurring pyran-4-one compounds—kojic acid and maltol. ResearchGate. [Link]

Sources

- 1. 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | 15771-06-9 [chemicalbook.com]

- 2. 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | 15771-06-9 - Coompo [coompo.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one for synthesis 501-30-4 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Buy Online CAS Number 15771-06-9 - TRC - 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | LGC Standards [lgcstandards.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. PubChemLite - 5-(benzyloxy)-2-(hydroxymethyl)-4h-pyran-4-one (C13H12O4) [pubchemlite.lcsb.uni.lu]

- 9. prepchem.com [prepchem.com]

- 10. 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one [myskinrecipes.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (CAS: 15771-06-9): A Key Intermediate in Bioactive Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Kojic Acid Derivative

5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one, a prominent derivative of kojic acid, stands as a pivotal intermediate in the landscape of medicinal chemistry and organic synthesis.[1][2] This guide delves into the technical intricacies of this compound, offering a comprehensive resource for researchers engaged in the development of novel therapeutics and bioactive agents. While its parent molecule, kojic acid, is renowned for its tyrosinase inhibitory and skin-lightening properties, the introduction of a benzyloxy group at the 5-position significantly alters its physicochemical characteristics, rendering it a valuable scaffold for further chemical modification.[3][4] This alteration enhances its lipophilicity, a crucial factor for improved bioavailability and the synthesis of more potent derivatives.[5] This guide will navigate through its chemical identity, synthesis protocols, mechanistic insights, and its role as a precursor to compounds with pronounced biological activities.

Chemical and Physical Properties

5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is a solid at room temperature with a melting point ranging from 132-134°C.[6] Its molecular structure, characterized by a pyranone ring, a benzyloxy substituent, and a hydroxymethyl group, provides multiple sites for chemical reactions. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl and ether oxygens) influences its solubility and interaction with biological targets.[7]

| Property | Value | Source |

| CAS Number | 15771-06-9 | [8] |

| Molecular Formula | C₁₃H₁₂O₄ | [8] |

| Molecular Weight | 232.23 g/mol | [8] |

| Melting Point | 132-134 °C | [6] |

| Appearance | Solid | [6] |

| Synonyms | 2-(Hydroxymethyl)-5-(phenylmethoxy)-4H-pyran-4-one, Kojic acid benzyl ether | [6] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is most commonly achieved through the benzylation of kojic acid. This process involves the protection of the more acidic 5-hydroxyl group of kojic acid.[9]

Experimental Protocol: Benzylation of Kojic Acid

Materials:

-

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)

-

Benzyl chloride

-

Sodium hydroxide

-

Methanol

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

Dissolve kojic acid in methanol.[9]

-

Add a solution of sodium hydroxide in water to the methanolic solution of kojic acid.[9]

-

Add benzyl chloride dropwise to the reaction mixture.[9]

-

Reflux the mixture for approximately 6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[9]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.[9]

-

Extract the residue with dichloromethane.

-

Wash the organic layer sequentially with a dilute sodium hydroxide solution and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Recrystallize the crude product from ethanol to yield pure 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one.[9]

Mechanism of Action: Insights from Kojic Acid Chemistry

While direct and extensive studies on the mechanism of action of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one are not widely published, its structural similarity to kojic acid provides a strong basis for understanding its potential biological interactions. Kojic acid is a well-established tyrosinase inhibitor, an enzyme crucial for melanin synthesis.[10] The inhibitory action is primarily attributed to the chelation of the copper ions within the active site of the tyrosinase enzyme by the 5-hydroxyl and 4-carbonyl groups of the pyranone ring.[11] This chelation prevents the enzyme from catalyzing the oxidation of tyrosine to melanin.

The benzyloxy group at the 5-position in the title compound blocks this key chelating hydroxyl group. Consequently, 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one itself is not expected to be a potent direct tyrosinase inhibitor.[7] Instead, its primary role is that of a synthetic intermediate, where the benzyloxy group serves as a protecting group, allowing for modifications at other positions of the molecule before its potential removal to unmask the active chelating moiety in the final product.[9]

Biological Activity and Potential Applications

The primary documented application of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[9] Its protected 5-hydroxyl group allows for selective modifications at the 2-hydroxymethyl position.

A notable example is its use in the synthesis of selenium-containing derivatives. A study on 5-benzyloxy-2-selenocyanatomethyl-4-pyranone , a direct derivative of the title compound, revealed significant antiproliferative and cytotoxic activities against human skin carcinoma (A431) and human breast carcinoma (MCF7) cell lines.[2][12]

| Cell Line | Assay | ED₅₀ (µM) after 72h | Source |

| A431 (Human skin carcinoma) | MTT | 8.85 | [2] |

| MCF7 (Human breast carcinoma) | MTT | >10 | [2] |

These findings suggest that the 5-(benzyloxy)-4H-pyran-4-one scaffold can serve as a backbone for the development of potent anticancer agents. The higher growth inhibitory activity of the benzyloxy derivative compared to its methoxy analogue in the same study highlights the importance of the benzyl group in enhancing cytotoxic effects.[12]

Structure-Activity Relationship (SAR) of Kojic Acid Derivatives

The biological activity of kojic acid derivatives is significantly influenced by the nature of the substituents on the pyranone ring.

-

5-Position: The free hydroxyl group at the 5-position is crucial for the direct tyrosinase inhibitory activity due to its role in copper chelation.[13] Etherification at this position, as in 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one, generally diminishes or abolishes this direct inhibitory effect.[7] However, this modification increases lipophilicity, which can enhance cell permeability and lead to improved activity in more complex derivatives.

-

2-Position: Modifications at the 2-hydroxymethyl position have been extensively explored to enhance biological activity. The introduction of various moieties, including thioethers and esters, has led to the development of more potent tyrosinase inhibitors compared to kojic acid.[7] The cytotoxicity data for the 2-selenocyanatomethyl derivative further underscores the potential for developing highly active compounds through modification at this site.[2][12]

Analytical Methods

High-performance liquid chromatography (HPLC) is a standard method for the analysis and quality control of kojic acid and its derivatives.

Exemplary HPLC Protocol for Kojic Acid Derivatives

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm)[12]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or trifluoroacetic acid.[7][14]

-

Detection: UV detection, with the wavelength optimized for the specific derivative (e.g., 250 nm for kojic acid dipalmitate).[8]

-

Flow Rate: Typically around 1.0 mL/min.[8]

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation and confirmation of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one. The characteristic signals in ¹H NMR would include peaks for the aromatic protons of the benzyl group, the methylene protons of the benzyl ether and the hydroxymethyl group, and the protons on the pyranone ring.[15]

Safety and Toxicology

Specific toxicological data for 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is limited. However, information on its parent compound, kojic acid, provides a useful reference. Kojic acid is generally considered safe for use in cosmetic products at concentrations up to 1%.[4] In vivo genotoxicity studies on kojic acid have been negative.[3] The cytotoxic effects observed with the 2-selenocyanatomethyl derivative of 5-(benzyloxy)-4H-pyran-4-one suggest that modifications to the core structure can significantly impact its safety profile, warranting thorough toxicological evaluation of any new derivative.[2][12]

Conclusion and Future Perspectives

5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is a compound of significant interest for medicinal chemists and drug development professionals. While its own biological activity profile is not extensively characterized, its role as a key synthetic intermediate is well-established. The benzyloxy group provides a strategic tool for protecting the 5-hydroxyl moiety, enabling diverse chemical modifications at other positions of the kojic acid scaffold. The demonstrated potent antiproliferative activity of its derivatives highlights the potential of this chemical family in the development of novel therapeutics, particularly in oncology. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives originating from this versatile intermediate, along with a more detailed investigation of its own pharmacokinetic and toxicological properties to fully unlock its potential in drug discovery.

References

- Fassihi, A., et al. (2008). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. Iranian Journal of Pharmaceutical Research, 7(3), 173-181. [Link not available]

- Rho, H. S., et al. (2007). New 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one Derivative Has Both Tyrosinase Inhibitory and Antioxidant Properties. Bulletin of the Korean Chemical Society, 28(3), 471-473.

- Kim, H., et al. (2007). New 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one Derivative Has Both Tyrosinase Inhibitory and Antioxidant Properties. Semantic Scholar.

- Lee, Y. S., et al. (2006). Synthesis of Tyrosinase Inhibitory Kojic Acid Derivative. Archives of Pharmacal Research, 29(9), 714-717.

- Sakoira, P., et al. (2018). Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. Molecules, 23(6), 1413.

- Fickova, M., et al. (2008). In vitro antiproliferative and cytotoxic activities of novel kojic acid derivatives: 5-benzyloxy-2-selenocyanatomethyl- and 5-methoxy-2-selenocyanatomethyl-4-pyranone. Journal of Applied Toxicology, 28(3), 333-339.

- Fickova, M., et al. (2007).

- Khan, M. T. H. (2006). Tyrosinase inhibitors from natural and synthetic sources. Phytotherapy Research, 20(9), 717-727.

- Copies of 1H, 13C, 19F NMR spectra. [Link not available]

- Emami, S., et al. (2023). Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors. Scientific Reports, 13(1), 18881.

- Panzella, L., & Napolitano, A. (2019). Natural and bioinspired phenolic compounds as tyrosinase inhibitors: a review. Biomolecules, 9(11), 722.

- Koirala, P., et al. (2018). Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. PubMed.

- Stasevych, M., et al. (2021). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society, 86(1), 1-10.

- Basar, N., et al. (2021). Synthesis, Molecular Docking and Tyrosinase Inhibitory Activity of the Decorated Methoxy Sulfonamide Chalcones. Sains Malaysiana, 50(9), 2603-2614.

- Higashi, Y., & Fujii, Y. (2012). Determination of kojic acid in a skin-whitening cosmetic by high-performance liquid chromatography coupled with ultraviolet detection after pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Journal of cosmetic science, 63(3), 205–212.

- Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International journal of molecular sciences, 10(6), 2440–2475.

- Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 279–309.

- Pillaiyar, T., et al. (2017). Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. Journal of Medicinal Chemistry, 60(5), 1637-1657.

- Shao, H., et al. (2017). Potential allelopathic effects of fungus Aspergillus flavus isolated from Solanum rostratum Dunal. invaded soil.

- Emami, S., et al. (2023). Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors.

- Higashi, Y., & Fujii, Y. (2012). Determination of kojic acid in a skin-whitening cosmetic by high-performance liquid chromatography coupled with ultraviolet detection after pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Journal of Cosmetic Science, 63(3), 205-212.

- Zilles, J., et al. (2022). Biological activities and safety data of kojic acid and its derivatives: A review.

- Akram, W., et al. (2022). Whitening effect of kojic acid dipalmitate loaded nanosized ethosomal gel for the treatment of hyperpigmentation: In vitro and in vivo characterization.

- 5-(benzyloxy)-2-(hydroxymethyl)-4h-pyran-4-one. PubChemLite.

- Separation of 5-Benzyloxygramine on Newcrom R1 HPLC column. SIELC Technologies.

- 5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one for synthesis 501-30-4. Sigma-Aldrich.

- Kimura, K., et al. (2001). Determination of Kojic Acid in Various Commercial Foods by HPLC. Journal of the Food Hygienic Society of Japan, 42(5), 324-328.

- Saeedi, M., et al. (2022). Review on the Use of Kojic Acid—A Skin-Lightening Ingredient. Cosmetics, 9(3), 53.

- Method for quantitatively analyzing kojic dipalmitate and use thereof.

Sources

- 1. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities and safety data of kojic acid and its derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Whitening effect of kojic acid dipalmitate loaded nanosized ethosomal gel for the treatment of hyperpigmentation: In vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - 5-(benzyloxy)-2-(hydroxymethyl)-4h-pyran-4-one (C13H12O4) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. CN1188700C - Method for quantitatively analyzing kojic dipalmitate and use thereof - Google Patents [patents.google.com]

- 9. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro antiproliferative and cytotoxic activities of novel kojic acid derivatives: 5-benzyloxy-2-selenocyanatomethyl- and 5-methoxy-2-selenocyanatomethyl-4-pyranone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of kojic acid in a skin-whitening cosmetic by high-performance liquid chromatography coupled with ultraviolet detection after pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. digibuo.uniovi.es [digibuo.uniovi.es]

The Evolving Landscape of Kojic Acid: A Technical Guide to its Derivatives and Diverse Biological Activities

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Kojic acid (KA), a fungal metabolite, has long been recognized for its role as a tyrosinase inhibitor in the cosmetics industry.[1][2][3] However, inherent limitations in stability and potency, coupled with potential side effects like skin irritation, have catalyzed extensive research into the synthesis and evaluation of its derivatives.[1][4][5][6] This guide provides an in-depth exploration of the multifaceted biological activities of kojic acid derivatives, extending far beyond their well-known depigmenting effects. We will dissect their mechanisms of action as antioxidant, antimicrobial, and anticancer agents, supported by detailed experimental protocols and structure-activity relationship analyses to empower researchers in the rational design of novel therapeutic and cosmeceutical compounds.

Introduction: Overcoming the Limitations of a Natural Scaffold

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a natural pyrone produced by several species of fungi, particularly Aspergillus oryzae.[1][2] Its primary mechanism of action involves the chelation of copper ions at the active site of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[1][5][7][8] This inhibition forms the basis of its widespread use as a skin-lightening agent in products targeting hyperpigmentation disorders like melasma and age spots.[1][3][9][10]

Despite its efficacy, the application of native kojic acid is hampered by several factors:

-

Instability: Kojic acid is susceptible to degradation upon exposure to light, heat, and air, leading to discoloration and loss of activity in formulations.[4][6]

-

Limited Potency: While effective, researchers have continuously sought to enhance its tyrosinase inhibitory activity.[1][6]

-

Side Effects: Its use can lead to contact dermatitis, skin irritation, and sensitivity.[3][4]

-

Hydrophilicity: Its water-soluble nature can limit skin penetration, reducing bioavailability at the target site.[3]

These challenges have driven the development of numerous derivatives through modification of the C-2 hydroxymethyl group and the C-5 hydroxyl group. These modifications aim to improve stability, enhance biological efficacy, and modulate pharmacokinetic properties, unlocking a broader spectrum of therapeutic applications.[11][12][13]

Core Biological Activities and Mechanisms

The derivatization of the kojic acid scaffold has yielded compounds with a wide array of enhanced or novel biological functions.

Tyrosinase Inhibition and Anti-Melanogenic Effects

The cornerstone of kojic acid research remains its anti-melanogenic properties. Derivatives are designed to enhance the inhibition of tyrosinase through several mechanisms. The primary interaction involves the 5-hydroxyl and 4-carbonyl groups chelating the two copper ions (CuA and CuB) in the enzyme's active site, competitively blocking the binding of natural substrates like L-tyrosine and L-DOPA.[1][5][8]

Structure-Activity Relationship (SAR):

-

Esterification: Creating kojic acid esters by modifying the C-2 hydroxymethyl group can increase lipophilicity, improving skin penetration. Some ester derivatives have shown significantly higher tyrosinase inhibitory potency compared to the parent compound.[4]

-

Dimerization: Linking two kojic acid pyrone rings through a suitable linker has been shown to dramatically increase inhibitory activity, with some dimers being up to eight times more potent than kojic acid itself.[14]

-

Introduction of Hydrophobic Moieties: Attaching hydrophobic groups, such as cinnamic acid or thioether linkages, can enhance binding to the lipophilic gorge near the tyrosinase active site, leading to improved inhibition.[6][15]

Workflow for Screening Tyrosinase Inhibitors

Caption: Inhibition of the Melanogenesis Pathway by Kojic Acid Derivatives.

Conclusion and Future Perspectives

The chemical derivatization of kojic acid has successfully addressed many of the limitations of the parent molecule, transforming it from a simple cosmetic ingredient into a versatile scaffold for drug development. The enhanced potency and expanded biological activities—spanning antioxidant, antimicrobial, and anticancer effects—underscore the vast potential of these compounds. Future research should focus on optimizing drug-like properties, including bioavailability and target specificity, and conducting in vivo studies to validate the promising in vitro results. The continued exploration of structure-activity relationships will be crucial for designing next-generation kojic acid derivatives with superior efficacy and safety profiles for therapeutic and cosmeceutical applications.

References

-

Saeedi, M., Eslami, M., & Kobarfard, F. (2019). A review on the use of kojic acid—a skin-lightening ingredient. MDPI. [Link]

-

Caridade, S., et al. (2022). Biological activities and safety data of kojic acid and its derivatives: A review. Journal of the European Academy of Dermatology and Venereology. [Link]

-

Cardoso, R., et al. (2021). Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach. Molecules. [Link]

-

Brtko, J., et al. (2022). Biological functions of kojic acid and its derivatives in medicine, cosmetics, and food industry: Insights into health aspects. Archiv der Pharmazie. [Link]

-

Öztürk, G., et al. (2022). Evaluation of Antimicrobial and Antibiofilm Effects of Kojic Acid Derivatives against Bacteria and Fungi. Pharmaceutical and Biomedical Research. [Link]

-

Caridade, S., et al. (2022). Biological activities and safety data of kojic acid and its derivatives: A review. ResearchGate. [Link]

-

Chaudhari, S. R., et al. (2023). Comprehensive Review Of Kojic Acid And Its Derivatives: Biological Activities, Safety, And Therapeutic Potential In Depigmentation. STM Journals. [Link]

-

Asadzadeh, A., et al. (2015). In vitro and in silico studies of the inhibitory effects of some novel kojic acid derivatives on tyrosinase enzyme. Iranian Journal of Basic Medical Sciences. [Link]

-

Karakaya, G., et al. (2020). Kojic acid derivatives as potential anticancer agents: Synthesis and cytotoxic evaluation on A375 human malignant melanoma cells. ResearchGate. [Link]

-

Brtko, J., & Uher, M. (2004). Kojic Acid and its Derivatives. Central European Journal of Public Health. [Link]

-

Cardoso, R., et al. (2021). Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach. National Institutes of Health. [Link]

-

Lee, Y. S., et al. (2006). Synthesis of tyrosinase inhibitory kojic acid derivative. Archiv der Pharmazie. [Link]

-

Hashemi, S. M., et al. (2015). Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. Pharmaceutical and Biomedical Research. [Link]

-

Sie, C. Z. W., et al. (2018). Synthesis of Kojic Ester Derivatives as Potential Antibacterial Agent. Journal of Chemistry. [Link]

-

Kumar, S., et al. (2022). Kojic Acid: A Blossoming Scaffold of Biological Significance: An Overview of Synthesis, Properties, and Biological Applications. Bentham Science. [Link]

-

Aytemir, M. D., et al. (2016). Chemical structure of some synthetic Kojic acid derivatives as tyrosinase inhibitors. ResearchGate. [Link]

-

Oncul, S., et al. (2019). A Kojic Acid Derivative Promotes Intrinsic Apoptotic Pathway of Hepatocellular Carcinoma Cells Without Incurring Drug Resistance. Chemical Biology & Drug Design. [Link]

-

Gielara, A., et al. (2022). Kojic Acid Derivative as an Antimitotic Agent That Selectively Kills Tumour Cells. MDPI. [Link]

-

Öztürk, G., et al. (2022). Evaluation of Antimicrobial and Antibiofilm Effects of Kojic Acid Derivatives against Bacteria and Fungi. R Discovery. [Link]

-

Aytemir, M. D. (2012). Kojic Acid Derivatives. SciSpace. [Link]

-

Lu, Y., et al. (2018). Evaluation of antibacterial and anti-biofilm properties of kojic acid against five food-related bacteria and related subcellular mechanisms of bacterial inactivation. Food Control. [Link]

-

Al-Hussain, S. A., et al. (2022). Anticancer activity of Kojic acid (1) against tested cancer cell lines. ResearchGate. [Link]

-

Lim, H., et al. (2011). Synthesis of kojic acid derivatives as secondary binding site probes of D-amino acid oxidase. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Lobato, C. C., et al. (2021). Molecular modification approach on kojic acid derivatives as antioxidants related to ascorbic acid. ResearchGate. [Link]

-

Various Authors. (2020). Kojic Acid Derivatives. Semantic Scholar. [Link]

-

Wilson, D. R. (2017). Kojic acid: Uses, benefits, safety, and risks. Medical News Today. [Link]

-

Wang, Y., et al. (2022). Synthesis and properties of the kojic acid dimer and its potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. [Link]

-

Various Authors. (2018). Kojic acid – Knowledge and References. Taylor & Francis. [Link]

-

Al-bayati, M. A., et al. (2023). Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors. Journal of Molecular Structure. [Link]

-

Ercan, A., et al. (2017). Synthesis and Biological Evaluation of Kojic acid Derivatives as Tyrosinase Inhibitors. ResearchGate. [Link]

-

Li, H., et al. (2023). Study on the synthesis and biological activity assessment of kojic acid sulfide schiff base. Scientific Reports. [Link]

-

Karakaya, G., et al. (2021). Synthesis and Cytotoxic Evaluation of Kojic Acid Derivatives with Inhibitory Activity on Melanogenesis in Human Melanoma Cells. ResearchGate. [Link]

-

Liu, P., et al. (2022). Study on the synthesis and biological activity of kojic acid triazol thiosemicarbazide Schiff base derivatives. Scientific Reports. [Link]

Sources

- 1. Review on the Use of Kojic Acid—A Skin-Lightening Ingredient [mdpi.com]

- 2. cejph.szu.cz [cejph.szu.cz]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. In vitro and in silico studies of the inhibitory effects of some novel kojic acid derivatives on tyrosinase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Kojic acid: Uses, benefits, safety, and risks [medicalnewstoday.com]

- 11. Biological activities and safety data of kojic acid and its derivatives: A review [pubmed.ncbi.nlm.nih.gov]

- 12. Biological functions of kojic acid and its derivatives in medicine, cosmetics, and food industry: Insights into health aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of tyrosinase inhibitory kojic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Therapeutic Promise of 4H-Pyran-4-One Scaffolds: A Technical Guide for Drug Discovery

Abstract

The 4H-pyran-4-one core is a privileged heterocyclic scaffold that constitutes the backbone of a multitude of natural products and synthetic molecules with significant, diverse biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of 4H-pyran-4-one derivatives for researchers, medicinal chemists, and drug development professionals. We will delve into the key mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds. This guide is designed to be a practical resource, bridging the gap between foundational research and the development of novel therapeutics.

Introduction: The Versatility of the 4H-Pyran-4-One Core

The 4H-pyran-4-one moiety is a six-membered heterocyclic ring containing an oxygen atom and a ketone group. This scaffold is found in a wide array of naturally occurring compounds, including flavonoids, coumarins, and xanthones, which are known for their broad spectrum of pharmacological effects. The synthetic accessibility of 4H-pyran-4-one derivatives, often through efficient one-pot multicomponent reactions, further enhances their appeal as a foundational structure in medicinal chemistry.[1] The inherent chemical features of this scaffold, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal starting point for the design of targeted therapies.

This guide will focus on four key therapeutic areas where 4H-pyran-4-one derivatives have shown significant promise: oncology, infectious diseases, inflammation, and neurodegenerative disorders. For each area, we will explore the underlying molecular mechanisms, present quantitative data on the efficacy of representative compounds, and provide detailed protocols for their synthesis and biological evaluation.

Anticancer Applications: Targeting Cell Cycle Progression

A significant body of research has highlighted the potent anticancer activities of 4H-pyran-4-one derivatives against various cancer cell lines.[2][3] A key mechanism underlying this activity is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.

Mechanism of Action: Inhibition of the CDK2/Cyclin E Complex

CDK2 is a crucial enzyme that, in complex with Cyclin E, governs the transition from the G1 to the S phase of the cell cycle.[4] Dysregulation of the CDK2/Cyclin E complex is a common feature in many cancers, leading to uncontrolled cell proliferation.[5] Certain 4H-pyran-4-one derivatives have been shown to act as potent inhibitors of CDK2.[6] By binding to the ATP-binding pocket of CDK2, these compounds prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest at the G1/S checkpoint and subsequently induces apoptosis in cancer cells.

Figure 1: Simplified signaling pathway of CDK2-mediated G1/S transition and its inhibition by 4H-pyran-4-one derivatives.

Data Presentation: Cytotoxicity of 4H-Pyran-4-one Derivatives

The following table summarizes the cytotoxic activity of selected 4H-pyran-4-one derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound Class | Specific Derivative | Cancer Cell Line | Cell Type | IC50 (µM) |

| 4H-Pyran | Compound 4d | HCT-116 | Colorectal Carcinoma | 75.1[6] |

| 4H-Pyran | Compound 4k | HCT-116 | Colorectal Carcinoma | 85.88[6] |

| Pyrano[3,2-c]chromen-5(4H)-one | Compound 77 | HCT-116 | Colorectal Carcinoma | 1.4[3] |

| Pyrano[3,2-c]chromen-5(4H)-one | Compound 77 | MiaPaCa-2 | Pancreatic Cancer | 4.3[3] |

| Xanthone | α-mangostin | NCI-H187 | Human Lung Cancer | 0.65 µg/mL[3] |

| Xanthone | Termicalcicolanone B | A2780 | Human Ovarian Cancer | 8.1[3] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standardized method for assessing the cytotoxic effects of 4H-pyran-4-one derivatives on cancer cell lines.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest (e.g., HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

4H-pyran-4-one derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette and sterile tips

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4H-pyran-4-one derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Applications: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 4H-pyran-4-one derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[7][8]

Mechanism of Action

The precise antimicrobial mechanisms of 4H-pyran-4-one derivatives are still under investigation and may vary depending on the specific compound and microbial species. However, proposed mechanisms include the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with microbial DNA replication. Some derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA supercoiling.

Data Presentation: Antimicrobial Activity of 4H-Pyran-4-one Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 4H-pyran-4-one derivatives against various pathogenic microbes. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Specific Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |

| S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | ||

| Spiro-4H-pyran | Compound 5d | 32 (clinical isolate)[9] | ≥512[9] | ND |

| Fused Spiro-4H-pyran | Compound 4l | 125 (S. pneumoniae)[7] | 125[7] | ND |

| Mannich base derivative | Compound 12 | 4-16[8] | 8-16[8] | 8-32[8] |

| 4H-Pyran derivative | Compound 4g | 1000 (B. subtilis)[10] | 250[10] | ND |

ND: Not Determined

Experimental Protocol: Zone of Inhibition Assay

This protocol provides a qualitative method to screen the antimicrobial activity of 4H-pyran-4-one derivatives.

Materials:

-

Petri dishes with appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)

-

Pure culture of the test microorganism

-

Sterile cotton swabs

-

Sterile filter paper discs

-

4H-pyran-4-one derivative solution (in a suitable solvent)

-

Positive control (standard antibiotic) and negative control (solvent)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth.

-

Plate Inoculation: Dip a sterile swab into the inoculum and spread it evenly over the entire surface of the agar plate to create a lawn of bacteria.

-

Disc Application: Impregnate sterile filter paper discs with a known concentration of the 4H-pyran-4-one derivative solution, the positive control, and the negative control. Allow the discs to dry.

-

Placement of Discs: Place the impregnated discs on the surface of the inoculated agar plate.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for most bacteria).

-

Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Potential: Modulating Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. 4H-pyran-4-one derivatives have emerged as promising anti-inflammatory agents by targeting key signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[11] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Several pyranochalcone derivatives have been shown to inhibit the activation of NF-κB.[12]

Figure 2: The canonical NF-κB signaling pathway and its inhibition by 4H-pyran-4-one derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes a general method to evaluate the anti-inflammatory activity of 4H-pyran-4-one derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

LPS from E. coli

-

4H-pyran-4-one derivative stock solution (in DMSO)

-

Griess Reagent (for nitric oxide measurement)

-

ELISA kit for TNF-α measurement

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the 4H-pyran-4-one derivative for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.

-

TNF-α Measurement: Measure the concentration of TNF-α in the cell culture supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

-

Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Data Analysis: Calculate the percentage inhibition of NO and TNF-α production compared to the LPS-stimulated control.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Recent studies have indicated that 4H-pyran-4-one derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's disease.[13]

Mechanism of Action

The neuroprotective mechanisms of these compounds are multifaceted. One key aspect is their ability to inhibit the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[13] Additionally, their anti-inflammatory and antioxidant properties can help to mitigate the neuroinflammation and oxidative stress that contribute to neuronal damage in these conditions. For instance, the compound (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one has been shown to alleviate cognitive impairment and reduce neuroinflammation in a mouse model of Alzheimer's disease.[13]

Synthesis of Bioactive 4H-Pyran-4-One Derivatives

The efficient synthesis of a diverse library of 4H-pyran-4-one derivatives is crucial for structure-activity relationship (SAR) studies and lead optimization. One-pot multicomponent reactions are a particularly attractive and green approach for this purpose.[1]

Experimental Protocol: One-Pot Synthesis of 2-Amino-4H-pyran-3-carbonitrile Derivatives

This protocol describes a general and efficient method for the synthesis of a key class of bioactive 4H-pyran-4-one derivatives.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

An active methylene compound (e.g., ethyl acetoacetate or dimedone) (1 mmol)

-

Ethanol (10 mL)

-

A basic catalyst (e.g., piperidine or K2CO3) (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (1 mmol) in ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of the base (e.g., a few drops of piperidine).

-

Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few minutes to several hours depending on the substrates and catalyst used.

-

Work-up: Upon completion of the reaction, the product often precipitates out of the solution. Collect the solid product by filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 3: General workflow for the one-pot synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives.

Conclusion and Future Directions

The 4H-pyran-4-one scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The straightforward and efficient synthesis of these compounds further enhances their attractiveness for drug discovery programs.

Future research in this area should focus on several key aspects:

-

Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by different 4H-pyran-4-one derivatives is crucial for rational drug design.

-

Structure-Activity Relationship (SAR) Elucidation: The synthesis and biological evaluation of diverse libraries of these compounds will enable the identification of key structural features responsible for their therapeutic effects and help in the optimization of lead compounds.

-

In Vivo Efficacy and Safety: Promising candidates identified in vitro should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

-

Development of Drug Delivery Systems: Innovative drug delivery strategies could be explored to enhance the bioavailability and targeted delivery of 4H-pyran-4-one derivatives.

By leveraging the insights and protocols presented in this technical guide, researchers can accelerate the translation of these promising compounds from the laboratory to the clinic, ultimately contributing to the development of new and effective treatments for a wide range of human diseases.

References

-

ResearchGate. (2025). 4H-Pyran-4-one derivatives:; leading molecule for preparation of compounds with antimycobacterial potential | Request PDF. [Link]

-

PubMed Central. (n.d.). Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies. [Link]

-

NIH. (n.d.). Switching Cdk2 On or Off with Small Molecules to Reveal Requirements in Human Cell Proliferation. [Link]

-

PubMed Central. (n.d.). The compound (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one alleviates neuroinflammation and cognitive impairment in a mouse model of Alzheimer's disease. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-4H-pyran-3-carbonitriles. [Link]

-

Ohio State University. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. [Link]

-

SciSpace. (n.d.). A facile synthesis of new 2-amino-4H-pyran-3-carbonitriles by a one-pot reaction of α, α′-bis(arylidene) cycloalkanones an. [Link]

-

Growing Science. (2019). Current Chemistry Letters Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solven. [Link]

-

ResearchGate. (2025). 4H-Pyran-4-one derivatives:; leading molecule for preparation of compounds with antimycobacterial potential | Request PDF. [Link]

-

PubMed Central. (n.d.). Cyclin-Dependent Kinase Inhibitors as Anticancer Therapeutics. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for 2-amino-4H-pyran-3-carbonitriles 1 (a–b). [Link]

-

MDPI. (n.d.). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]

-

PubMed Central. (n.d.). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. [Link]

-

MDPI. (n.d.). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. [Link]

-

RSC Publishing. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. [Link]

-

Semantic Scholar. (n.d.). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. [Link]

-

PubMed Central. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. [Link]

-

ResearchGate. (2025). Mannich base derivatives of 3-hydroxy-6-methyl-4H-pyran-4-one with antimicrobial activity. [Link]

-

MDPI. (n.d.). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. [Link]

-

ResearchGate. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. [Link]

-

ResearchGate. (n.d.). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. [Link]

-

ResearchGate. (n.d.). 4H-Pyran-based biologically active molecules. [Link]

-

PubMed. (2021). Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation. [Link]

-

ResearchGate. (n.d.). (PDF) Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. [Link]

-

PubMed Central. (n.d.). NF-κB signaling in inflammation. [Link]

-

ResearchGate. (2025). The regulation of the TLR4/NF-κB and Nrf2/HO-1 signaling pathways is involved in the inhibition of lipopolysaccharide-induced inflammation and oxidative reactions by morroniside in RAW 264.7 macrophages. [Link]

-

PubMed. (n.d.). NF-κB signaling in inflammation. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The compound (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one alleviates neuroinflammation and cognitive impairment in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

Review of literature on 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

An In-depth Technical Guide to 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one: Synthesis, Properties, and Applications in Drug Discovery

Introduction: A Versatile Intermediate Derived from Kojic Acid

5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is a key synthetic intermediate derived from kojic acid.[1][2] Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a naturally occurring γ-pyrone produced by various species of fungi and bacteria.[3] It has garnered significant attention in the pharmaceutical, cosmetic, and food industries due to its biological activities, most notably its ability to inhibit tyrosinase, a key enzyme in melanin synthesis.[3][4][5] However, the reactivity of both hydroxyl groups in kojic acid can complicate targeted chemical modifications.

The introduction of a benzyl group at the 5-hydroxy position to form 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one serves a critical strategic purpose. This modification protects the more acidic phenolic hydroxyl group, thereby allowing for selective chemical manipulation of the less reactive primary hydroxyl group at the C-2 position. This makes the title compound an exceptionally valuable building block for the synthesis of a diverse array of kojic acid derivatives with enhanced or novel biological activities. This guide provides a comprehensive review of its synthesis, properties, and its pivotal role as a precursor to advanced bioactive molecules for researchers, scientists, and drug development professionals.

Synthesis and Physicochemical Properties

The primary route for synthesizing 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is through the direct benzylation of kojic acid. This reaction leverages the higher acidity of the 5-hydroxyl group, allowing for its preferential reaction over the 2-hydroxymethyl group.

Detailed Synthesis Protocol

The following protocol is a synthesized methodology based on established procedures.[1][6]

Objective: To synthesize 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one by protecting the 5-hydroxy group of kojic acid.

Materials:

-

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)

-

Sodium hydroxide (NaOH)

-

Benzyl chloride (C₆H₅CH₂Cl)

-

Methanol (CH₃OH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (C₂H₅OH)

Procedure:

-

Preparation of Kojate Salt: Dissolve 17 g (0.12 mole) of kojic acid in approximately 190 ml of a 10:1 methanol-water solvent mixture. To this stirred solution, add a solution of 5.1 g (0.13 mole) of sodium hydroxide in 10 ml of water to form the sodium kojate salt in situ.[1][6]

-

Benzylation Reaction: Heat the reaction mixture to reflux. Add 17.5 g (0.14 mole) of benzyl chloride dropwise over a period of 30 minutes.[1][6]

-

Reaction Monitoring: Maintain the mixture at reflux for 4.5 to 18 hours.[1][6] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Isolation and Purification (Method A - Precipitation): Allow the mixture to cool to room temperature and then pour it into 200 ml of ice-water. A solid precipitate will form. Collect the solid by filtration, wash it thoroughly with water, and dry it to yield the final product.[6]

-

Isolation and Purification (Method B - Extraction): Concentrate the reaction mixture under reduced pressure to remove the solvent. Add 400 ml of dichloromethane to the residue to extract the product. Filter the mixture to remove inorganic salts. Wash the dichloromethane layer sequentially with a 5% sodium hydroxide solution (100 ml) and water (100 ml). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate. Recrystallize the resulting solid from ethanol to obtain the purified product.[1]

Causality Behind Experimental Choices:

-

Base and Solvent: The use of sodium hydroxide in a methanol-water mixture facilitates the deprotonation of the more acidic 5-OH group of kojic acid, forming the nucleophilic kojate anion required to attack the benzyl chloride.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to drive the Sₙ2 reaction between the kojate anion and benzyl chloride to completion.

-

Purification: The workup procedure is designed to remove unreacted starting materials, inorganic salts, and byproducts, yielding the pure target compound. Recrystallization is a standard method for purifying solid organic compounds.[1]

Physicochemical Data Summary

A summary of the key properties of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is presented below.

| Property | Value | References |

| CAS Number | 15771-06-9 | [7][8][9] |

| Molecular Formula | C₁₃H₁₂O₄ | [1][7][9] |

| Molecular Weight | 232.23 g/mol | [1][2][7] |

| Melting Point | 128-134 °C | [6][10][11] |

| Appearance | Light yellow solid / Powder | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [2] |

| InChI Key | ZGEXYNBHYVEWKT-UHFFFAOYSA-N | [8][12] |

Role in Drug Discovery and Biological Evaluation

5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is primarily used as a versatile scaffold and intermediate in the synthesis of novel bioactive compounds.[1][10] Its derivatives have shown promise in a range of therapeutic and cosmeceutical areas.

Tyrosinase Inhibition and Skin Depigmentation

The most extensively studied application of kojic acid derivatives is the inhibition of tyrosinase. Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[4][5][13] Overproduction of melanin can lead to hyperpigmentation disorders.[13][14]

-

Mechanism of Action: Kojic acid and its analogs, after deprotection of the 5-hydroxy group, function as tyrosinase inhibitors. The 5-hydroxy-4-pyrone moiety is a critical pharmacophore that chelates the copper ions within the active site of the enzyme, thereby blocking its catalytic activity.[15] Many derivatives exhibit a competitive inhibition pattern.[16][17]

-

Derivative Synthesis: The title compound is an ideal starting material for creating more potent tyrosinase inhibitors. The 2-hydroxymethyl group can be modified to introduce various functionalities, such as esters, ethers, and thioethers, or used to link two kojic acid moieties together.[15][18] These modifications can improve properties like potency, stability, and skin permeation. For example, linking two pyrone rings through an ethylene linkage resulted in a derivative with approximately 8 times more potent tyrosinase inhibitory activity than kojic acid itself.[18] Another study synthesized novel kojic acid fused 2-amino-3-cyano-4H-pyran derivatives, with one compound (6b) showing an IC₅₀ value of 7.69 ± 1.99 μM, significantly lower than that of kojic acid (23.64 ± 2.56 µM).[17]

Anticancer and Antiglioma Activity

Derivatives of the 4H-pyran-4-one scaffold have demonstrated significant potential as anticancer agents.

-

Antiglioma Agents: A series of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives, synthesized using a scaffold hopping strategy, were evaluated for antiglioma activity.[19] One compound, 6,6′-((4-(benzyloxy)phenyl)methylene)bis(5-hydroxy-2-methyl-4H-pyran-4-one), exhibited potent anti-proliferative activity against HT1080 and U87 glioma cells with IC₅₀ values of 1.43 μM and 4.6 μM, respectively.[19][20] This compound was found to be a powerful inhibitor of intracellular D-2-hydroxyglutarate (D-2HG) production, an oncometabolite associated with glioma initiation.[19][20]

-

Cytotoxicity in Melanoma: Mannich bases derived from kojic acid have shown promise as therapeutic agents against malignant melanoma, with some compounds demonstrating more potent effects on melanoma cells than FDA-approved drugs.[14]

Antioxidant, Antimicrobial, and Anti-inflammatory Properties

The pyran scaffold is a recurring motif in molecules with diverse biological activities.[21][22]

-

Antioxidant Activity: Many 4H-pyran derivatives exhibit strong free-radical scavenging and reducing power, suggesting their potential use in conditions associated with oxidative stress.[21][22]

-

Antibacterial Activity: The 4H-pyran structure is considered an antibacterial lead.[21] Various synthesized derivatives have been evaluated for their activity against bacterial strains, including Mycobacterium bovis.[23]

-

Anti-inflammatory Effects: Kojic acid derivatives have been shown to possess immunopharmacological uses. One derivative was found to strongly suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-treated cells by inhibiting Syk/Src and NF-κB activation pathways.[24][25]

General Synthetic Strategy Workflow

The utility of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one lies in its role as a protected intermediate, enabling a modular approach to synthesizing a library of new chemical entities.

Conclusion and Future Perspectives

5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is more than a simple derivative; it is a cornerstone intermediate for the strategic design and synthesis of advanced bioactive molecules. By masking the 5-hydroxy group of kojic acid, it unlocks the potential for selective modifications at the C-2 position, leading to the development of compounds with significantly enhanced potency and specificity. The derivatives stemming from this compound have demonstrated compelling activity as tyrosinase inhibitors, antiglioma agents, and anti-inflammatory molecules.

Future research should continue to leverage this versatile scaffold to explore novel chemical space. The development of derivatives with improved pharmacokinetic and safety profiles is crucial for translating these promising laboratory findings into clinically relevant therapeutics and advanced cosmeceuticals. Furthermore, exploring the potential of these derivatives against other therapeutic targets, informed by the broad bioactivity of the 4H-pyran core, represents a fertile ground for future drug discovery efforts.

References

- Synthesis of kojic acid derivatives as secondary binding site probes of D-amino acid oxidase. (n.d.). Google Scholar.

- Synthesis of Kojic Acid Derivatives Containing Phenolic Hydroxy Groups. (n.d.). Taylor & Francis.

- Synthesis of tyrosinase inhibitory kojic acid derivative. (n.d.). PubMed.

- Synthesis and Cytotoxic Evaluation of Kojic Acid Derivatives with Inhibitory Activity on Melanogenesis in Human Melanoma Cells. (n.d.). PubMed.

- Synthesis and Biological Evaluation of Kojic acid Derivatives as Tyrosinase Inhibitors. (n.d.). Wiley Online Library.

- Synthesis of Preparation 1 5-benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one. (n.d.). PrepChem.com.

- Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents. (2018). New Drug Approvals.

- 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | 15771-06-9. (n.d.). ChemicalBook.

- 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one. (n.d.). Coompo Research Chemicals.

- Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents. (n.d.). National Institutes of Health.

- 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | CAS 15771-06-9. (n.d.). Santa Cruz Biotechnology.

- 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one. (n.d.). MySkinRecipes.

- CAS 15771-06-9 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one. (n.d.). Alfa Chemistry.

- 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one. (n.d.). ChemScene.

- 5-(benzyloxy)-2-(hydroxymethyl)-4h-pyran-4-one. (n.d.). PubChemLite.

- 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one. (n.d.). molecularinfo.com.

- New 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one Derivative Has Both Tyrosinase Inhibitory and Antioxidant Properties. (n.d.). ResearchGate.

- Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and SpiroPyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. (2021). ResearchGate.

- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). MDPI.

- Development of 5-[(3-aminopropyl)phosphinooxy]-2-(hydroxymethyl)-4H-pyran-4-one as a novel whitening agent. (2003). PubMed.

- An Updated Review of Tyrosinase Inhibitors. (n.d.). MDPI.

- Kojic acid and 4H-pyran related structures as tyrosinase inhibitors and newly designed hybrid. (n.d.). ResearchGate.

- Synthesis and biological evaluation of novel hydroxybenzaldehyde-based kojic acid analogues as inhibitors of mushroom tyrosinase. (n.d.). PlumX Metrics.

- Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. (n.d.). PMC.

- Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (n.d.). PMC.

- An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). PMC.

- Design, synthesis, and molecular dynamics simulation studies of some novel kojic acid fused 2-amino-3-cyano-4H-pyran derivatives as tyrosinase inhibitors. (2024). National Institutes of Health.

- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). PMC.

- 5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one CAS 501-30-4 | 818461. (n.d.). Merck Millipore.

- 5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one for synthesis 501-30-4. (n.d.). Sigma-Aldrich.

- (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate, a kojic acid derivative, inhibits inflammatory mediator production via the suppression of Syk/Src and NF-κB activation. (2014). PubMed.

- 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one. (n.d.). Sigma-Aldrich.

- 15771-06-9 | 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one. (n.d.). Ambeed.com.

- (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate, a kojic acid derivative, inhibits inflammatory mediator production via the suppression of Syk/Src and NF-κB activation. (n.d.). Pure Help Center.

- 4H-Pyran-4-one-5-hydroxy-2-methyl.pdf. (n.d.). Cheméo.

Sources

- 1. 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | 15771-06-9 [chemicalbook.com]

- 2. 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | 15771-06-9 - Coompo [coompo.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. prepchem.com [prepchem.com]

- 7. scbt.com [scbt.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chemscene.com [chemscene.com]

- 10. 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one [myskinrecipes.com]

- 11. 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | 15771-06-9 [sigmaaldrich.com]

- 12. PubChemLite - 5-(benzyloxy)-2-(hydroxymethyl)-4h-pyran-4-one (C13H12O4) [pubchemlite.lcsb.uni.lu]

- 13. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Cytotoxic Evaluation of Kojic Acid Derivatives with Inhibitory Activity on Melanogenesis in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PlumX [plu.mx]

- 17. Design, synthesis, and molecular dynamics simulation studies of some novel kojic acid fused 2-amino-3-cyano-4H-pyran derivatives as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of tyrosinase inhibitory kojic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. newdrugapprovals.org [newdrugapprovals.org]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate, a kojic acid derivative, inhibits inflammatory mediator production via the suppression of Syk/Src and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. jbnu.elsevierpure.com [jbnu.elsevierpure.com]

An In-Depth Technical Guide to 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one: Synthesis, Properties, and Applications

Abstract